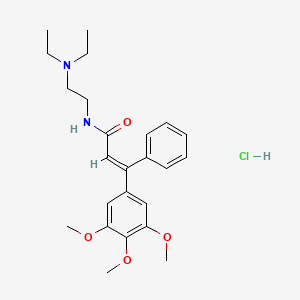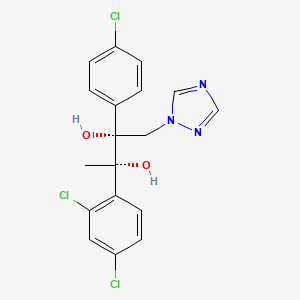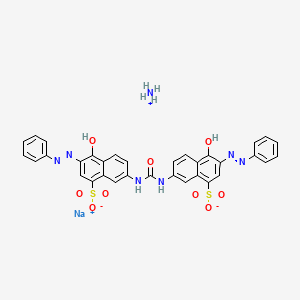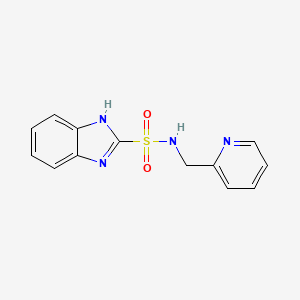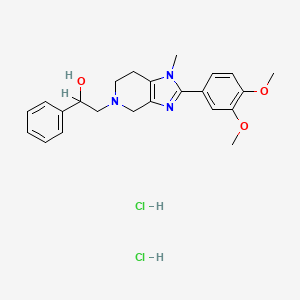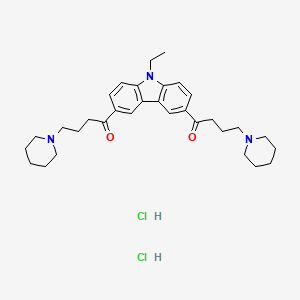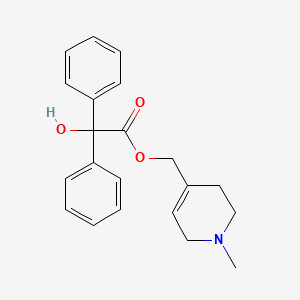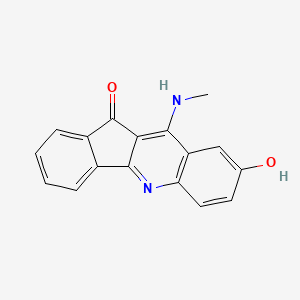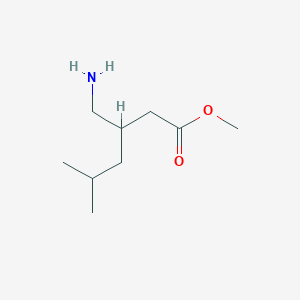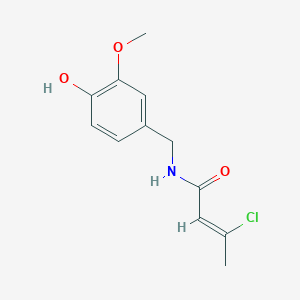
1H-Imidazole-1-acetic acid, 4-(4-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1H-Imidazole-1-acetic acid, 4-(4-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves several steps. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the acetic acid group. The nitrophenyl group is then added through a nitration reaction. The final step involves the formation of the hydrazide linkage by reacting the intermediate with hydrazine derivatives under controlled conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1H-Imidazole-1-acetic acid, 4-(4-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrophenyl group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Scientific Research Applications
1H-Imidazole-1-acetic acid, 4-(4-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-acetic acid, 4-(4-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The bis(2-chloroethyl)amino group is particularly reactive and can form cross-links with DNA, disrupting replication and transcription .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives and nitrophenyl hydrazides. Compared to these compounds, 1H-Imidazole-1-acetic acid, 4-(4-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds include:
- Imidazole-1-acetic acid derivatives
- Nitrophenyl hydrazides
- Bis(2-chloroethyl)amino compounds
Properties
CAS No. |
93637-61-7 |
|---|---|
Molecular Formula |
C22H22Cl2N6O3 |
Molecular Weight |
489.4 g/mol |
IUPAC Name |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-[4-(4-nitrophenyl)imidazol-1-yl]acetamide |
InChI |
InChI=1S/C22H22Cl2N6O3/c23-9-11-29(12-10-24)19-5-1-17(2-6-19)13-26-27-22(31)15-28-14-21(25-16-28)18-3-7-20(8-4-18)30(32)33/h1-8,13-14,16H,9-12,15H2,(H,27,31)/b26-13+ |
InChI Key |
CWNDQDVPROAZOL-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CN2C=C(N=C2)C3=CC=C(C=C3)[N+](=O)[O-])N(CCCl)CCCl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CN2C=C(N=C2)C3=CC=C(C=C3)[N+](=O)[O-])N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


